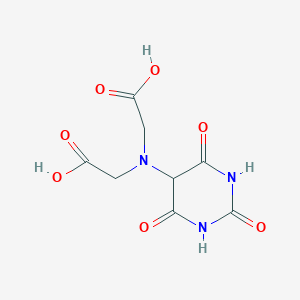
1-azido-3-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3-azido-: is an organic compound that features a biphenyl structure with an azido group attached to the third position of one of the phenyl rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-azido- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-1,1’-biphenyl with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Biphenyl, 3-azido- may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 3-azido- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products:
Reduction: 3-Amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-Biphenyl, 3-azido- is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the construction of complex molecular architectures.
Biology: In biological research, 1,1’-Biphenyl, 3-azido- can be used as a probe to study protein interactions and labeling due to the bioorthogonal nature of the azido group. It can be incorporated into biomolecules and subsequently reacted with alkynes through click chemistry.
Medicine: The compound’s derivatives have potential applications in drug discovery and development. The azido group can be transformed into various functional groups, allowing for the creation of diverse pharmacophores.
Industry: In the materials science industry, 1,1’-Biphenyl, 3-azido- is used in the synthesis of polymers and advanced materials. Its ability to undergo cycloaddition reactions makes it useful in the creation of cross-linked polymer networks.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3-azido- primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it reacts with alkynes to form stable triazole linkages. This reaction is highly specific and does not interfere with native biological processes, making it a powerful tool for studying biomolecular interactions.
Comparación Con Compuestos Similares
4’-Azidomethyl-1,1’-biphenyl: Similar structure with the azido group at a different position.
3-Azido-1,1’-biphenyl-2-carboxylic acid: Contains an additional carboxylic acid group.
3-Azido-1,1’-biphenyl-2-carbonitrile: Contains an additional nitrile group.
Uniqueness: 1,1’-Biphenyl, 3-azido- is unique due to the position of the azido group, which influences its reactivity and the types of reactions it can undergo. The specific placement of the azido group allows for selective functionalization and the creation of diverse derivatives. This compound’s versatility makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
14213-01-5 |
|---|---|
Fórmula molecular |
C12H9N3 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-azido-3-phenylbenzene |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
RFTRNOXIKPDOOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |
Sinónimos |
3-Azido-1,1'-biphenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)


![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)



